1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile
Overview
Description
1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NOS/c1-8(11)12-7-9(6-10)4-2-3-5-9/h2-5,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Cyclopentanone in Industrial Applications
Cyclopentanone is highlighted for its importance as a fine chemical intermediate, particularly in the production of spice-methyl dihydrojasmonate and as a solvent in the electronic industry. Its various production processes, including N2O oxidation and esterification, underline its practical and feasible applications within China's industrial context (Sinopec Shanghai, 2011).
Medicinal Chemistry and Jasmonic Acid Derivatives
In medicinal chemistry, there is a growing interest in small molecules, including plant stress hormones like jasmonic acid and its derivatives. These cyclopentanone compounds, derived from lipid synthesis, show significant potential in drug and prodrug development. Their synthesis, usage, and biological activities have been extensively reviewed, indicating a direction for future research and potential therapeutic applications (A. Ghasemi Pirbalouti, S. Sajjadi, K. Parang, 2014).
Environmental and Fragrance Applications
The safety evaluation of cyclopentanones and cyclopentenones as fragrance ingredients illustrates their low toxicity and minimal environmental impact at current levels of use. This assessment supports their continued application in the fragrance industry, underscoring their safety for both human health and environmental sustainability (D. Belsito et al., 2012).
Properties
IUPAC Name |
S-[(1-cyanocyclopentyl)methyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-8(11)12-7-9(6-10)4-2-3-5-9/h2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDNJAXSFNYLGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(CCCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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